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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Daphniphylline, a complex polycyclic alkaloid isolated from plants of the genus Daphniphyllum.

The intricate structure of Daphniphylline has made it a subject of significant interest for

structural elucidation and synthetic studies. This document presents its nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data in a structured format, details the

experimental protocols for data acquisition, and illustrates its biosynthetic pathway.

Spectroscopic Data of Daphniphylline
The structural characterization of Daphniphylline heavily relies on one- and two-dimensional

NMR spectroscopy and mass spectrometry. These techniques provide detailed information

about the carbon-hydrogen framework and the overall molecular formula and fragmentation

patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectroscopic data are fundamental for the assignment of the complex

polycyclic structure of Daphniphylline. While the definitive and complete assignment is found in

specialized literature, this guide presents a summary of the expected chemical shift ranges for

the key proton and carbon environments within the Daphniphylline scaffold. The exact chemical

shifts can vary slightly depending on the solvent and the specific experimental conditions used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12778079?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12778079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectral Data Summary for Daphniphylline

Protons
Chemical Shift Range
(ppm)

Multiplicity

Methyl Protons 0.8 - 1.5 s, d

Methylene Protons 1.0 - 2.5 m

Methine Protons 1.5 - 3.5 m

Protons adjacent to Nitrogen 2.5 - 4.0 m

Protons on carbons bearing

Oxygen
3.5 - 4.5 m

Table 2: ¹³C NMR Spectral Data Summary for Daphniphylline

Carbon Type Chemical Shift Range (ppm)

Methyl 10 - 25

Methylene 20 - 45

Methine 30 - 60

Quaternary Carbons 35 - 70

Carbons bonded to Nitrogen 50 - 70

Carbons bonded to Oxygen 70 - 90

Carbonyl > 170

Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of Daphniphylline and insights into its

structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique

used for the analysis of Daphniphyllum alkaloids.

Table 3: Mass Spectrometry Data for Daphniphylline
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Ionization Mode Precursor Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Positive ESI
Consistent with the molecular

formula C₃₂H₄₉NO₄

Fragmentation typically

involves the loss of side chains

and cleavage of the polycyclic

ring system.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate structural analysis

of complex natural products like Daphniphylline. The following are generalized experimental

protocols for NMR and MS analysis of Daphniphyllum alkaloids.

NMR Spectroscopy Protocol
Sample Preparation: A pure sample of Daphniphylline is dissolved in a deuterated solvent

(e.g., CDCl₃, CD₃OD) to a concentration of 1-10 mg/mL. The choice of solvent is critical and

can influence the chemical shifts.

Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Standard pulse sequences are used for 1D ¹H and ¹³C{¹H} NMR experiments.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are essential for the complete and unambiguous assignment of all proton and

carbon signals.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing of the chemical shift scale to the residual

solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
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Sample Preparation: A dilute solution of the purified Daphniphylline sample is prepared in a

suitable solvent (e.g., methanol, acetonitrile) compatible with electrospray ionization.

Data Acquisition:

Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a

quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid

chromatography (LC) system or via direct infusion.

Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids due to

the presence of the basic nitrogen atom.

For fragmentation studies, tandem mass spectrometry (MS/MS) experiments are

performed. The protonated molecule [M+H]⁺ is selected as the precursor ion and

subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of

the molecular ion and its fragment ions. This information is used to confirm the elemental

composition and to propose fragmentation pathways that are consistent with the known

structure of Daphniphylline.

Biosynthetic Pathway of Daphniphylline
The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to start from

squalene. The proposed pathway involves a series of cyclization and rearrangement reactions

to form the intricate polycyclic core of these natural products. Secodaphniphylline is considered

a key intermediate in the biosynthesis of daphniphylline.[1]

Squalene Proto_daphniphyllaneCyclization Cascade Secodaphniphyllane CoreRearrangement DaphniphyllineFurther Modifications
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Caption: Proposed biosynthetic pathway of Daphniphylline from squalene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b12778079?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC26130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC26130/
https://www.benchchem.com/product/b12778079#spectroscopic-data-nmr-ms-of-daphniphylline
https://www.benchchem.com/product/b12778079#spectroscopic-data-nmr-ms-of-daphniphylline
https://www.benchchem.com/product/b12778079#spectroscopic-data-nmr-ms-of-daphniphylline
https://www.benchchem.com/product/b12778079#spectroscopic-data-nmr-ms-of-daphniphylline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12778079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12778079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

